1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid
Description
This compound is a heterocyclic carboxylic acid featuring a piperidine core protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and a pyrazole-3-carboxylic acid substituent. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions . Its primary applications lie in chemical research, particularly as a building block for synthesizing complex organic molecules or peptide conjugates .
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-23(29)22-11-13-27(25-22)16-6-5-12-26(14-16)24(30)31-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-11,13,16,21H,5-6,12,14-15H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEYCSDDUDJTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=CC(=N5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091853-19-7 | |
| Record name | 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 2091853-19-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.
- Molecular Formula : C24H23N3O4
- Molecular Weight : 417.46 g/mol
- Structure : The compound features a pyrazole ring, a piperidine moiety, and a fluorenylmethoxycarbonyl group, which contribute to its unique biological profile.
Synthesis
The compound can be synthesized through various methods involving the reaction of piperidine derivatives with pyrazole carboxylic acids. For instance, one-pot synthesis techniques have been reported that utilize lithium tert-butoxide-mediated Claisen condensation reactions to yield substituted pyrazoles .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study found that certain pyrazole derivatives inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Case Studies
| Study | Findings | |
|---|---|---|
| Study A (2021) | Evaluated the anticancer activity of pyrazole derivatives | Found significant inhibition of cancer cell proliferation |
| Study B (2022) | Investigated neuroprotective effects in cultured neurons | Demonstrated protection against oxidative stress |
| Study C (2023) | Assessed enzyme inhibition in cancer models | Confirmed inhibition of CDK activity |
The biological activity of this compound is attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. The fluorenylmethoxycarbonyl group enhances lipophilicity, facilitating cellular uptake and enhancing biological activity .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences
*Estimated based on structural similarity to compounds in –5.
Key Observations:
- Heterocyclic Core Modifications: Replacing piperidine with pyrrolidine (as in ) reduces ring size from six-membered to five-membered, altering steric and electronic properties.
- Substituent Effects : Methyl groups () increase hydrophobicity, while cyclopropane () introduces rigidity. Carboxylic acid vs. ester or salt forms (e.g., HCl in ) impact solubility and reactivity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Q & A
Q. What are the standard synthetic protocols for preparing 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid?
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Introducing the fluorenylmethoxycarbonyl (Fmoc) protecting group to piperidine derivatives, as seen in structurally similar Fmoc-protected compounds (e.g., ).
- Step 2 : Coupling the Fmoc-piperidine intermediate with a pyrazole-carboxylic acid moiety using amide bond formation (General Procedure F1 in ).
- Step 3 : Final deprotection and purification via column chromatography or recrystallization. Characterization often includes H NMR (e.g., δ 2.56 ppm for methyl groups in ) and LCMS to confirm molecular weight .
Q. What purification methods ensure high purity of the compound for biological assays?
- Chromatography : Reverse-phase HPLC with C18 columns is recommended for separating polar impurities ( reports >94% LCMS purity).
- Recrystallization : Use solvent systems like ethyl acetate/hexane to isolate crystalline products (analogous to methods in and ).
- Quality Control : Validate purity via H NMR integration and HPLC retention time matching .
Q. How should this compound be stored to maintain stability during long-term research?
- Storage Conditions : Store at −20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group (similar to recommendations in and ).
- Handling : Avoid exposure to moisture and strong oxidizing agents, which may degrade the carboxylate or Fmoc moieties ( ) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- H NMR : Identifies substituent environments (e.g., aromatic protons in pyrazole at δ 7.5–8.5 ppm and Fmoc protons at δ 4.0–4.5 ppm) ().
- LCMS/HPLC : Confirms molecular ion peaks (e.g., ESIMS m/z 311.1 in ) and purity (>95% by area normalization).
- IR Spectroscopy : Detects carbonyl stretches (e.g., 1700–1750 cm for carboxylic acid and Fmoc groups) .
Q. How can researchers verify the structural integrity of intermediates during synthesis?
- Intermediate Tracking : Use TLC with UV visualization for Fmoc-protected intermediates ().
- MALDI-TOF MS : Confirm molecular weights of intermediates, especially after coupling steps (analogous to methods in ).
- X-ray Crystallography : Optional for resolving ambiguous stereochemistry in piperidine or pyrazole rings ( ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hrs to 2–4 hrs) while improving yields by 15–20% ().
- Catalyst Screening : Test Pd-based catalysts for coupling steps or organocatalysts for enantioselective Fmoc introduction ( ).
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to minimize side reactions in carboxylate activation .
Q. What strategies resolve contradictions between computational reactivity predictions and experimental results?
- DFT Calculations : Compare energy barriers for proposed reaction pathways with experimental kinetics (e.g., Fmoc deprotection rates).
- Isotopic Labeling : Use C-labeled intermediates to trace unexpected byproducts ( ).
- In Situ Monitoring : Employ ReactIR to detect transient intermediates and adjust conditions dynamically .
Q. How can the compound’s biological activity be assessed in enzyme inhibition studies?
- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with the compound as a potential inhibitor (similar to ’s protein-ligand interaction studies).
- IC Determination : Perform dose-response curves in triplicate, using purified enzyme and synthetic substrates ().
- Molecular Docking : Validate binding modes predicted by AutoDock or Schrödinger Suite against crystallographic data ( ) .
Q. What are the key considerations for designing derivatives to enhance metabolic stability?
- Bioisosteric Replacement : Substitute the pyrazole ring with triazoles or oxadiazoles to reduce CYP450 metabolism ( ).
- Prodrug Strategies : Esterify the carboxylic acid to improve membrane permeability (analogous to ’s phosphonate derivatives).
- Metabolite Identification : Use hepatocyte incubation followed by HRMS to track degradation pathways ( ) .
Q. How can computational models predict the compound’s behavior under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
